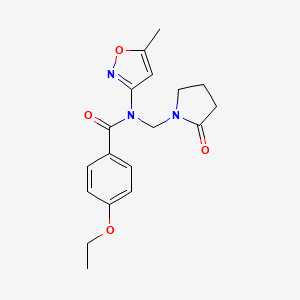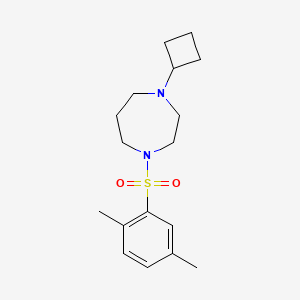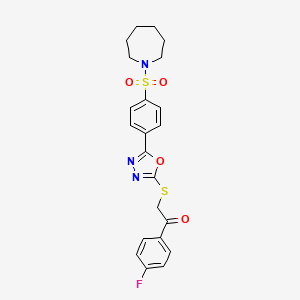
4-ethoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of related benzamide derivatives, such as (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has been achieved via a simple and high-yield method starting from 2,6-dimethoxybenzoic acid. This process, involving N-hydroxysuccinimide/dicyclohexyl-carbodiimide as an activating system, highlights the potential for efficient synthesis of complex benzamide compounds (Bobeldijk et al., 1990).
- Research on the synthesis of benzamide derivatives and their evaluation as reversible inhibitors of acetylcholinesterase demonstrates the chemical versatility and potential therapeutic applications of such compounds. The study specifically focused on 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, showing the methodology for creating high-affinity inhibitors (Brown-Proctor et al., 1999).
Potential Therapeutic Applications
- Benzamide derivatives have been synthesized and evaluated for their anti-fatigue effects, demonstrating significant enhancement in forced swimming capacity in mice. This research suggests the potential for benzamide compounds in developing treatments for conditions related to fatigue and energy metabolism (Wu et al., 2014).
- Novel benzamide-based compounds have been synthesized with remarkable antiavian influenza virus activity, highlighting the potential for such compounds in antiviral therapies. This study developed benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant in vitro activity against the H5N1 strain of the influenza A virus (Hebishy et al., 2020).
Chemical Structure and Interaction Studies
- The synthesis and structural analysis of various benzamide derivatives, such as those involving pyrrolidine and piperidine, provide insights into the molecular configurations conducive to specific biochemical interactions. These studies contribute to understanding the structure-activity relationships essential for drug design and development (Sañudo et al., 2006).
Advanced Synthesis Techniques
- Advanced synthesis techniques for creating benzamide analogs, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, demonstrate the chemical versatility and potential for generating novel compounds with therapeutic properties (Owton et al., 1995).
Propriétés
IUPAC Name |
4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-24-15-8-6-14(7-9-15)18(23)21(16-11-13(2)25-19-16)12-20-10-4-5-17(20)22/h6-9,11H,3-5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBDUFEMJPJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2981767.png)
![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)

![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)
![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2981777.png)


![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2981783.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide](/img/structure/B2981784.png)
![Methyl 2-[6-(2,5-dimethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2981785.png)

